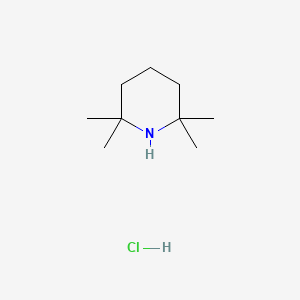

2,2,6,6-Tetramethylpiperidine hydrochloride

Übersicht

Beschreibung

2,2,6,6-Tetramethylpiperidine hydrochloride is an organic compound belonging to the amine class. It is a derivative of 2,2,6,6-Tetramethylpiperidine, which is known for its sterically hindered structure due to the presence of four methyl groups attached to the piperidine ring. This compound is typically used in various chemical reactions as a hindered base and has applications in organic synthesis and industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethylpiperidine hydrochloride involves several stepsThis intermediate is then reduced using the Wolff-Kishner reaction to yield 2,2,6,6-Tetramethylpiperidine . The hydrochloride salt is formed by reacting 2,2,6,6-Tetramethylpiperidine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,6,6-Tetramethylpiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hydroxylamines using oxidizing agents like oxone.

Substitution: It reacts with allylic chlorides to form allylated tertiary amines via allylic amination.

Formation of Sulfenamide Compounds: It reacts with heterocyclic thiols in the presence of iodine as an oxidant to form sulfenamide compounds.

Common Reagents and Conditions

Oxidation: Oxone as an oxidant.

Substitution: Allylic chlorides for allylic amination.

Sulfenamide Formation: Heterocyclic thiols and iodine as an oxidant.

Major Products

Hydroxylamines: Formed via oxidation.

Allylated Tertiary Amines: Formed via allylic amination.

Sulfenamide Compounds: Formed via reaction with heterocyclic thiols.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

TMP-HCl serves as a crucial reagent in organic synthesis:

- Deprotonation Reactions: It selectively abstracts protons from acidic carbon atoms to form carbanions for further reactions .

- TMP-Lithium Complexes: It facilitates the formation of TMP-lithium complexes used for metalation of sensitive substrates under mild conditions .

- Synthesis of Hindered Amine Light Stabilizers (HALS): TMP derivatives are utilized in producing HALS that protect materials from degradation due to UV exposure .

Biological Applications

TMP-HCl has notable biological activities:

- Antioxidant Properties: It stabilizes free radicals, making it valuable in oxidative stress research .

- Antiviral Activity: Variants of TMP have been synthesized as entry inhibitors targeting HIV. Studies demonstrated improved antiviral activity with specific modifications to the piperidine ring .

- Cytotoxic Effects: Research indicated that certain derivatives exhibit significant cytotoxicity against cancer cell lines, suggesting potential therapeutic applications .

Case Studies

-

Enzyme Stabilization:

A study showed that TMP-HCl effectively stabilized an enzyme during high-temperature reactions, enhancing its activity compared to controls without the compound. -

Antiviral Activity Investigation:

Derivatives containing the tetramethylpiperidine moiety were synthesized and demonstrated varying degrees of antiviral activity against HIV-1 strains. Modifications to the structure improved potency in specific assays . -

Oxidative Stress Mechanisms:

Investigations revealed that TMP-HCl could effectively scavenge free radicals. This property suggests its potential utility in therapeutic applications aimed at mitigating oxidative damage .

Summary of Applications

| Application Area | Specific Uses | Remarks |

|---|---|---|

| Organic Synthesis | Deprotonation reactions; synthesis of HALS | Key reagent for complex molecular architectures |

| Biology | Antioxidant; enzyme stabilization; antiviral activity | Significant implications for drug development |

| Medicine | Cytotoxicity against cancer cells | Potential for new anticancer therapies |

| Activity Type | Description |

|---|---|

| Antioxidant Properties | Stabilizes free radicals |

| Cytotoxicity | Exhibits anticancer effects |

| Pharmacological Uses | Used in drug synthesis |

Wirkmechanismus

The mechanism of action of 2,2,6,6-Tetramethylpiperidine hydrochloride primarily involves its role as a hindered base. The steric hindrance provided by the four methyl groups reduces the nucleophilicity of the nitrogen atom, making it a less reactive but highly effective base. This property is utilized in various deprotonation reactions and the formation of stable complexes with metal ions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,6-Dimethylpiperidine

- Pempidine

- N,N-Diisopropylethylamine

- Lithium Tetramethylpiperidide

- TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl

Uniqueness

2,2,6,6-Tetramethylpiperidine hydrochloride is unique due to its high steric hindrance, which imparts significant chemical stability and reduces reactivity compared to other aliphatic amines. This makes it particularly valuable in reactions requiring controlled reactivity and stability .

Biologische Aktivität

2,2,6,6-Tetramethylpiperidine hydrochloride (TMPH) is a compound with notable biological activity and diverse applications in synthetic chemistry and medicine. This article explores its mechanisms of action, biochemical properties, cellular effects, and relevant case studies.

- Molecular Formula : C₉H₂₀ClN

- Appearance : Clear colorless to light yellow-green liquid

- Solubility : Soluble in water and organic solvents

TMPH primarily acts as a hindered secondary amine, participating in chemical reactions involving allylic chlorides through allylic amination . This leads to the formation of various products, including hydroxylamines and allylated tertiary amines. The compound's action is influenced by environmental factors such as the presence of oxidizing agents like oxone, which facilitates the oxidation of amines to hydroxylamines.

Biochemical Pathways

TMPH influences several biochemical pathways:

- Synthesis of Hydroxylamines : It facilitates the oxidation of amines in the presence of oxidizing agents.

- Enzyme Interaction : TMPH stabilizes certain enzymes, preventing denaturation under harsh conditions. This stabilization can enhance enzyme activity in biochemical reactions.

- Cell Signaling : The compound modulates kinase and phosphatase activities, impacting signal transduction pathways.

- Gene Expression : It alters the expression levels of genes involved in metabolic processes, leading to changes in cellular energy production and utilization .

Cellular Effects

The biological effects of TMPH extend to various cellular processes:

- Cellular Metabolism : TMPH has been observed to influence cellular metabolism by altering gene expression related to energy production.

- Signal Transduction : It affects cell signaling pathways by modulating the activity of kinases and phosphatases.

- Toxicity : While TMPH exhibits significant biological activity, its toxicity levels vary depending on structural modifications. For instance, certain derivatives have shown improved antiviral potency with reduced toxicity in specific assays .

Antiviral Activity

Research has demonstrated the antiviral potential of compounds containing the 2,2,6,6-tetramethylpiperidine moiety. In a study involving small molecule inhibitors targeting viral entry mechanisms, modifications to the piperidine ring resulted in varying degrees of antiviral activity. Notably:

- Compounds with methyl substitutions showed improved antiviral potency compared to their unsubstituted counterparts.

- However, these compounds also exhibited high toxicity levels in some cellular assays .

Synthetic Applications

TMPH is utilized as a reagent in synthetic chemistry for various applications:

- Preparation of Metallo-Amide Bases : It serves as a hindered base for generating metallo-amide bases and selective generation of silylketene acetals.

- Synthesis of Tyrosine Kinase Inhibitors : TMPH is involved in synthesizing compounds like HMP-Y1 and HMP-P1, which are tyrosine kinase inhibitors with potential therapeutic applications .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2,2,6,6-tetramethylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-8(2)6-5-7-9(3,4)10-8;/h10H,5-7H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZDACZURJFILX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(N1)(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239448 | |

| Record name | Piperidine, 2,2,6,6-tetramethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935-22-8 | |

| Record name | Piperidine, 2,2,6,6-tetramethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 2,2,6,6-tetramethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 2,2,6,6-tetramethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.